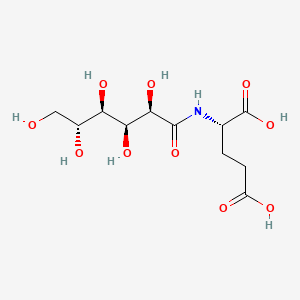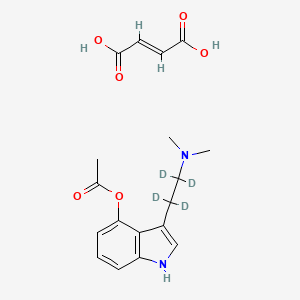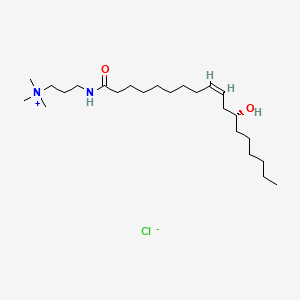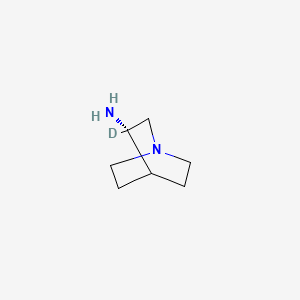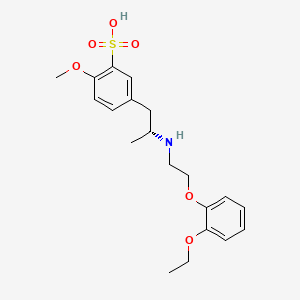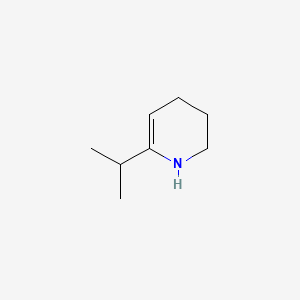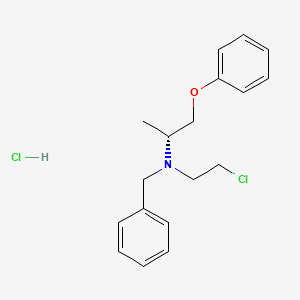
(R)-Phenoxybenzamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Phenoxybenzamine Hydrochloride is a chemical compound known for its significant pharmacological properties. It is an organic compound that belongs to the class of alpha-adrenergic antagonists. This compound is primarily used in medical research and has shown potential in various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenoxybenzamine Hydrochloride typically involves the reaction of phenoxybenzylamine with hydrochloric acid. The process begins with the preparation of phenoxybenzylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and specific pH levels to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of ®-Phenoxybenzamine Hydrochloride is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the compound meets the required standards for pharmaceutical use.
化学反応の分析
Types of Reactions: ®-Phenoxybenzamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often under controlled temperatures and solvent conditions.
Major Products Formed:
科学的研究の応用
®-Phenoxybenzamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and pheochromocytoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of ®-Phenoxybenzamine Hydrochloride involves its binding to alpha-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines such as norepinephrine. This inhibition leads to vasodilation and a decrease in blood pressure. The compound’s molecular targets include alpha-1 and alpha-2 adrenergic receptors, and its effects are mediated through the modulation of intracellular signaling pathways.
類似化合物との比較
Phenoxybenzamine Hydrochloride: A non-selective alpha-adrenergic antagonist with similar pharmacological properties.
Doxazosin: An alpha-1 adrenergic antagonist used in the treatment of hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic antagonist with applications in hypertension and PTSD.
Uniqueness: ®-Phenoxybenzamine Hydrochloride is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for adrenergic receptors. This stereochemical specificity can result in different pharmacokinetic and pharmacodynamic profiles compared to its racemic or other stereoisomeric forms.
特性
IUPAC Name |
(2R)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPVIWPDJVHAN-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679604 |
Source


|
| Record name | (2R)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16053-59-1 |
Source


|
| Record name | (2R)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)

![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI)](/img/new.no-structure.jpg)
